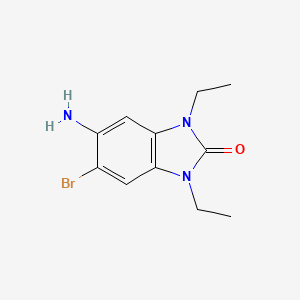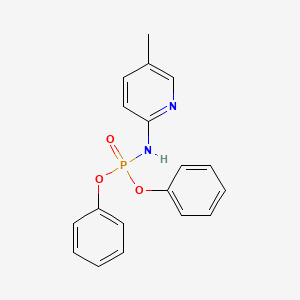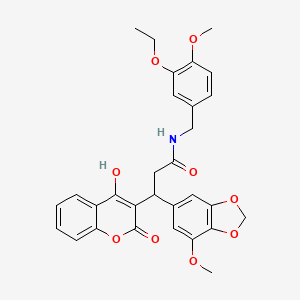
5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and diethyl malonate.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the benzimidazole ring. This can be achieved through a condensation reaction between 4-bromoaniline and diethyl malonate in the presence of a strong acid like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This particular compound may exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Benzimidazole derivatives are used in the treatment of various diseases, including infections and cancer. This compound’s unique structure may offer new avenues for therapeutic intervention.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. Benzimidazole derivatives typically exert their effects by binding to enzymes or receptors, inhibiting their activity. This compound may interact with similar targets, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-chloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one: Similar structure with a chlorine atom instead of bromine.
5-Amino-6-fluoro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one: Similar structure with a fluorine atom instead of bromine.
5-Amino-6-iodo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 6-position in 5-Amino-6-bromo-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one imparts unique reactivity and properties compared to its halogenated analogs
Properties
Molecular Formula |
C11H14BrN3O |
|---|---|
Molecular Weight |
284.15 g/mol |
IUPAC Name |
5-amino-6-bromo-1,3-diethylbenzimidazol-2-one |
InChI |
InChI=1S/C11H14BrN3O/c1-3-14-9-5-7(12)8(13)6-10(9)15(4-2)11(14)16/h5-6H,3-4,13H2,1-2H3 |
InChI Key |
MHJVUKAGNQYAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)N)Br)N(C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B11055632.png)
![methyl 3-{2-[(3-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11055634.png)

![N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}quinoxaline-2-carboxamide](/img/structure/B11055650.png)
![3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one](/img/structure/B11055655.png)
![5-(4-bromophenyl)-12-(methoxymethyl)-10-methyl-7-thia-3,4,9-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaene](/img/structure/B11055666.png)

![1-cyclohexyl-6-methyl-4-(thiophen-3-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11055676.png)
![N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide](/img/structure/B11055678.png)
![4-bromo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B11055683.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11055696.png)
![S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate](/img/structure/B11055699.png)


